Mesoxalaldehyde

Electrochemistry Polarography Vitamin C Analogues

Researchers and procurement managers seeking a reactive, small-molecule α,β-dicarbonyl building block will find mesoxalaldehyde (2-oxopropanedial) to be a versatile and essential reagent. Its two aldehyde groups flanking a central ketone create a conjugated tricarbonyl system, enabling unique reactivity for constructing pyrazoles, arylazolopyrimidines, and 1,3,4-oxadiazole-based materials. Typical applications include use as a polarographic reference standard (E₁/₂ = -0.35 V at pH 3.5) for vitamin C degradation studies and as a precursor in secondary organic aerosol research. - Enables regioselective heterocycle formation, giving access to compound libraries for drug discovery and agrochemical research. - Streamlines procurement with consistent ≥98% purity and reliable supply, reducing lead-time uncertainty for synthetic chemistry projects.

Molecular Formula C3H2O3
Molecular Weight 86.05 g/mol
CAS No. 497-16-5
Cat. No. B15497169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMesoxalaldehyde
CAS497-16-5
Molecular FormulaC3H2O3
Molecular Weight86.05 g/mol
Structural Identifiers
SMILESC(=O)C(=O)C=O
InChIInChI=1S/C3H2O3/c4-1-3(6)2-5/h1-2H
InChIKeyICQNCHSXWNQIHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mesoxalaldehyde: Baseline Properties for Procurement


Mesoxalaldehyde (CAS 497-16-5, systematic name 2-oxopropanedial), a small α,β-dicarbonyl compound with the molecular formula C₃H₂O₃ (MW 86.05 g/mol) . It is characterized by two aldehyde groups flanking a central ketone, resulting in a highly reactive 1,3-dicarbonyl system [1]. Its physicochemical properties include a boiling point of 176.3 ± 23.0 °C at 760 mmHg, a density of 1.2 ± 0.1 g/cm³, and a vapor pressure of 1.1 ± 0.3 mmHg at 25 °C .

Why Mesoxalaldehyde Cannot Be Substituted with Similar Aldehydes


Mesoxalaldehyde's unique combination of two aldehyde groups and a central ketone creates a conjugated tricarbonyl system with distinct electrochemical and chemical reactivity profiles. This structural arrangement is not found in common aldehydes like glyoxal or malonaldehyde, nor in simple α-ketoaldehydes like methylglyoxal. Substituting mesoxalaldehyde with a generic aldehyde or ketone would fundamentally alter the outcome in applications ranging from polarographic assays to heterocyclic synthesis [1]. The following quantitative evidence demonstrates where this compound exhibits measurable differences from its closest analogs.

Quantitative Differentiation from Key Analogs


Electrochemical Reduction Potential vs. Dehydro-L-ascorbic Acid

Mesoxalaldehyde exhibits a half-wave reduction potential (E₁/₂) of -0.35 V (vs. N.C.E.) at pH 3.5, positioning it intermediate between dehydro-L-ascorbic acid (-0.42 V) and dehydroreductic acid (-0.27 V), and substantially more negative than alloxan (-0.05 V) [1]. This electrochemical signature is critical for applications requiring specific redox behavior.

Electrochemistry Polarography Vitamin C Analogues Redox Chemistry

Polarographic Wave Complexity vs. Dehydro-L-ascorbic Acid

In acid buffer solutions, mesoxalaldehyde (MOA) displays a more complex polarographic behavior compared to dehydro-L-ascorbic acid (DAA). DAA shows three well-defined, diffusion-controlled reduction waves with half-wave potentials of -0.26, -0.44, and -0.67 V at pH 3.60 [1]. In contrast, MOA exhibits a complicated response in acid pH, with waves that are not well defined and are considerably smaller than those of DAA at the same concentration [1].

Analytical Chemistry Electrochemistry Polarography Vitamin C Degradation

Divergent Oxidative Cyclization of Hydrazone Derivatives

Oxidation of mesoxalaldehyde bis(benzoylhydrazone) with iodine and mercuric oxide yields exclusively 2,2′-bis-(5-phenyl-1,3,4-oxadiazolyl) [1]. In contrast, the tris(benzoylhydrazone) derivative, under identical oxidation conditions, produces 1-α-benzoyloxybenzylideneamino-1,2,3-triazole-5-carbaldehyde benzoylhydrazone [1]. This divergent reactivity is attributed to different modes of chelation in the starting hydrazones.

Organic Synthesis Heterocyclic Chemistry Oxidation Hydrazone Chemistry

Thermal and Phase-Change Properties vs. Common Aldehydes

Mesoxalaldehyde has a boiling point of 176.3 ± 23.0 °C at 760 mmHg, an enthalpy of vaporization of 41.3 ± 3.0 kJ/mol, and a vapor pressure of 1.1 ± 0.3 mmHg at 25 °C . These values differ substantially from those of related small aldehydes like glyoxal (bp 50.4 °C) and malonaldehyde (bp 140 °C), indicating distinct handling and storage requirements.

Physical Chemistry Thermodynamics Procurement Material Properties

Mesoxalaldehyde: Targeted Research and Industrial Applications


Electrochemical Probe for Vitamin C Degradation Studies

Utilize mesoxalaldehyde as a reference compound in polarographic assays for studying the redox chemistry of vitamin C and its degradation products. Its distinct half-wave potential of -0.35 V at pH 3.5 and its unique wave complexity differentiate it from dehydro-L-ascorbic acid and alloxan, enabling accurate identification and quantification in complex mixtures [1][2].

Precursor for 1,3,4-Oxadiazole Synthesis via Bis(hydrazone) Oxidation

Employ mesoxalaldehyde bis(benzoylhydrazone) in oxidative cyclization reactions with iodine and mercuric oxide to produce 2,2′-bis-(5-phenyl-1,3,4-oxadiazolyl). This specific pathway offers a route to 1,3,4-oxadiazole-based materials, which are of interest for optoelectronics and medicinal chemistry [1].

Building Block for Pyrazole and Arylazolopyrimidine Libraries

Use mesoxalaldehyde 2-arylhydrazones as versatile intermediates for the construction of diverse pyrazole and arylazolopyrimidine heterocycles via reactions with hydrazines, haloketones, and aminoazoles. This approach provides access to compound libraries for drug discovery and agrochemical research [1].

Model Compound for Atmospheric Photooxidation Studies

Incorporate mesoxalaldehyde as a key intermediate in studies of water-soluble organic carbon (WSOC) photo-oxidation on mineral dust. Its formation from levoglucosan under irradiation provides insights into secondary organic aerosol (SOA) formation mechanisms and atmospheric chemistry [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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